

# PBT 1033: A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PBT 1033**

Cat. No.: **B8056800**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**PBT 1033**, also known as PBT2, is an 8-hydroxyquinoline derivative that has traversed a dynamic development path, initially targeting neurodegenerative diseases and more recently showing promise as an antibacterial agent. Developed by Prana Biotechnology, now Alterity Therapeutics, **PBT 1033**'s mechanism as a metal ionophore, specifically modulating copper and zinc, underpins its therapeutic potential across different indications. This technical guide provides a comprehensive overview of the discovery and development history of **PBT 1033**, detailing its mechanism of action, preclinical findings, and clinical trial outcomes. The guide includes structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

## Discovery and Development History

**PBT 1033** emerged from the research efforts of Prana Biotechnology (incorporated in 1997), a company focused on developing treatments for neurodegenerative disorders. The core of their technology revolved around a class of compounds known as 8-hydroxyquinolines. In March 2023, Alterity Therapeutics announced a licensing agreement with Professor Colin Masters to advance PBT2 and other novel compounds for the treatment of Alzheimer's disease.[\[1\]](#)[\[2\]](#) This strategic move allows Alterity to focus on its lead asset, ATH434, for Parkinsonian disorders, while the development of **PBT 1033** for Alzheimer's continues under expert guidance.[\[1\]](#)[\[3\]](#)

The development trajectory of **PBT 1033** has seen a significant pivot. After showing initial promise in Phase II clinical trials for Alzheimer's and Huntington's diseases, the focus has recently expanded to its potential as an antimicrobial agent. In December 2020, Alterity Therapeutics secured a worldwide exclusive license from UniQuest, the commercialization company of The University of Queensland, for novel zinc ionophore technology to combat antimicrobial resistance, with PBT2 being a key compound in this initiative.[4]

## Timeline of Key Events

| Year | Event                                                                                                                         | Organization          | Indication                 |
|------|-------------------------------------------------------------------------------------------------------------------------------|-----------------------|----------------------------|
| 1997 | Prana Biotechnology is incorporated.                                                                                          | Prana Biotechnology   | Neurodegenerative Diseases |
| 2008 | Announcement of positive Phase IIa clinical trial results for PBT2 in early Alzheimer's Disease.<br><a href="#">[5]</a>       | Prana Biotechnology   | Alzheimer's Disease        |
| 2011 | PBT2 clinical trial for Huntington's Disease announced. <a href="#">[2]</a>                                                   | Prana Biotechnology   | Huntington's Disease       |
| 2014 | Top-line results of the Phase II IMAGINE trial of PBT2 in Alzheimer's disease announced. <a href="#">[6]</a>                  | Prana Biotechnology   | Alzheimer's Disease        |
| 2014 | PBT2 receives Orphan Drug designation from the FDA for Huntington's Disease. <a href="#">[7]</a>                              | Prana Biotechnology   | Huntington's Disease       |
| 2019 | Prana Biotechnology changes its name to Alterity Therapeutics Limited. <a href="#">[8]</a>                                    | Alterity Therapeutics | Neurodegenerative Diseases |
| 2020 | Alterity Therapeutics licenses zinc ionophore technology, including PBT2, for antimicrobial applications. <a href="#">[4]</a> | Alterity Therapeutics | Antimicrobial Resistance   |

---

|      |                                                                                                                                        |                       |                     |
|------|----------------------------------------------------------------------------------------------------------------------------------------|-----------------------|---------------------|
| 2023 | Alterity Therapeutics<br>licenses PBT2 to<br>Professor Colin<br>Masters for<br>Alzheimer's disease<br>development. <a href="#">[1]</a> | Alterity Therapeutics | Alzheimer's Disease |
|------|----------------------------------------------------------------------------------------------------------------------------------------|-----------------------|---------------------|

---

## Mechanism of Action

**PBT 1033** functions as a metal ionophore, a molecule that can transport ions across biological membranes. Its primary activity involves the modulation of copper and zinc homeostasis. This mechanism is central to its effects in both neurodegenerative and infectious diseases.

## In Neurodegenerative Diseases

In the context of Alzheimer's disease, **PBT 1033** is proposed to act by redistributing zinc and copper that are abnormally accumulated in amyloid- $\beta$  (A $\beta$ ) plaques. This has several downstream effects:

- Inhibition of A $\beta$  aggregation: By binding to these metal ions, **PBT 1033** can prevent them from promoting the aggregation of A $\beta$  into toxic oligomers and plaques.
- Restoration of synaptic function: The liberated metal ions are shuttled back into neurons, where they are essential for the function of various enzymes and synaptic proteins. This can lead to the restoration of synaptic plasticity and cognitive function.[\[9\]](#)[\[10\]](#)
- Modulation of Tau pathology: In a mouse model of tauopathy, PBT2 treatment led to a decrease in tau aggregates and phosphorylated tau.[\[11\]](#) This effect is thought to be mediated by the activation of protein phosphatase 2A (PP2A), an enzyme that dephosphorylates tau.[\[11\]](#)

[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of **PBT 1033** in neurodegeneration.

## In Infectious Diseases

As an antibacterial agent, **PBT 1033** disrupts the metal homeostasis of bacteria, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria and multidrug-resistant strains of *Neisseria gonorrhoeae*.<sup>[12][13]</sup> The key steps include:

- Zinc influx: **PBT 1033** facilitates the transport of extracellular zinc into the bacterial cytoplasm.
- Disruption of metal-dependent enzymes: The resulting high intracellular zinc concentration interferes with the function of essential metalloenzymes that rely on other metal ions like manganese.
- Oxidative stress: This disruption of metal homeostasis leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.



[Click to download full resolution via product page](#)

**Caption:** Antibacterial mechanism of action of **PBT 1033**.

## Preclinical Studies Alzheimer's Disease Models

Preclinical studies in transgenic mouse models of Alzheimer's disease demonstrated the potential of **PBT 1033** to reverse cognitive deficits and restore neuronal health.

Table 1: Summary of Key Preclinical Findings in Alzheimer's Disease Models

| Model               | Treatment                     | Key Findings                                                                                          | Reference           |
|---------------------|-------------------------------|-------------------------------------------------------------------------------------------------------|---------------------|
| Tg2576 mice         | 30 mg/kg/day PBT2 for 11 days | Significant increase in hippocampal dendritic spine density.[9][14]                                   | Adlard et al., 2011 |
| Tg2576 mice         | 30 mg/kg/day PBT2 for 11 days | Increased levels of synaptic proteins (CamKII, spinophilin, NMDAR1A, NMDAR2A, pro-BDNF, BDNF).[9][14] | Adlard et al., 2011 |
| Aged wild-type mice | PBT2 treatment                | Rapid improvement in spatial learning and memory.[15]                                                 | Adlard et al., 2011 |

## Antibacterial Activity

**PBT 1033** has shown potent antibacterial activity against a range of pathogens, including antibiotic-resistant strains.

Table 2: In Vitro Antibacterial Activity of **PBT 1033**

| Bacterial Strain                          | MIC (µg/mL)    | Condition                       | Reference                   |
|-------------------------------------------|----------------|---------------------------------|-----------------------------|
| Streptococcus uberis                      | 14.5 µM        | -                               | Harbison-Price et al., 2020 |
| Multidrug-resistant Neisseria gonorrhoeae | 0.156 - 0.3125 | Broth microdilution             | Jen et al., 2022            |
| Klebsiella pneumoniae                     | -              | Reverses tigecycline resistance | Zhang et al., 2025          |

## Clinical Development

**PBT 1033** has undergone Phase II clinical trials for both Alzheimer's disease and Huntington's disease.

## Alzheimer's Disease

A Phase IIa trial investigated the safety, efficacy, and biomarker effects of PBT2 in patients with early Alzheimer's disease.

Table 3: Summary of Phase IIa Alzheimer's Disease Trial (NCT identifier not available in provided context)

| Parameter                  | Placebo | PBT2 (50 mg) | PBT2 (250 mg)         | p-value             | Reference             |
|----------------------------|---------|--------------|-----------------------|---------------------|-----------------------|
| N                          | 27      | 25           | 26                    | -                   | Lannfelt et al., 2008 |
| Change in CSF A $\beta$ 42 | -       | -            | Significant reduction | 0.006 (vs. placebo) | Lannfelt et al., 2008 |
| Category Fluency Test      | -       | -            | Improved              | 0.028 (vs. placebo) | Lannfelt et al., 2008 |
| Trail Making Test Part B   | -       | -            | Improved              | 0.005 (vs. placebo) | Lannfelt et al., 2008 |

A subsequent 12-month Phase II trial (IMAGINE) did not meet its primary endpoint of significantly reducing beta-amyloid plaques as measured by PiB-PET.[\[6\]](#)

## Huntington's Disease

The Reach2HD Phase II trial evaluated the safety and efficacy of PBT2 in patients with Huntington's disease.

Table 4: Summary of Phase II Huntington's Disease Trial (Reach2HD - NCT01590888)

| Parameter                            | Placebo        | PBT2 (100 mg)         | PBT2 (250 mg)                         | p-value                         | Reference                    |
|--------------------------------------|----------------|-----------------------|---------------------------------------|---------------------------------|------------------------------|
| N                                    | 35             | 38                    | 36                                    | -                               | Huntington Study Group, 2014 |
| Safety and Tolerability              | Well-tolerated | Well-tolerated        | Well-tolerated                        | -                               | Huntington Study Group, 2014 |
| Trail Making Test Part B             | -              | No significant change | Statistically significant improvement | 0.042 (vs. placebo at 26 weeks) | Huntington Study Group, 2014 |
| Executive Function Composite z-score | -              | -                     | Trend towards improvement             | 0.069 (vs. placebo at 26 weeks) | Huntington Study Group, 2014 |

## Experimental Protocols

### Preclinical - Dendritic Spine Density Analysis (Golgi Staining)

- Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by a Golgi-Cox solution. Brains are removed and stored in the same solution in the dark for 14 days, then transferred to a 30% sucrose solution for 2-3 days.
- Sectioning: 100  $\mu$ m thick coronal sections are cut on a vibrating microtome.
- Staining: Sections are mounted on gelatin-coated slides and stained according to the Golgi-Cox method, which involves a series of incubations in ammonium hydroxide, Kodak Fix, and then dehydrated through an ethanol gradient, cleared in xylene, and coverslipped.
- Analysis: Spines on the dendrites of hippocampal neurons are counted under a light microscope at high magnification (e.g., 100x oil immersion objective). Spine density is

expressed as the number of spines per unit length of dendrite.

## Preclinical - Synaptic Protein Level Analysis (Western Blot)

- Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- Electrophoresis: Equal amounts of protein are separated by SDS-PAGE on polyacrylamide gels.
- Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting: Membranes are blocked and then incubated with primary antibodies against synaptic proteins of interest (e.g., CamKII, BDNF, synaptophysin) and a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the protein bands relative to the loading control.

## Antibacterial - Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

- Bacterial Culture: The bacterial strain of interest is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Drug Dilution: **PBT 1033** is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

- MIC Determination: The MIC is defined as the lowest concentration of **PBT 1033** that completely inhibits visible bacterial growth.

## Clinical - Neuropsychological Testing (Executive Function)

- Category Fluency Test: Participants are asked to name as many words as they can from a specific category (e.g., animals, fruits) within a set time limit (e.g., 60 seconds). The score is the total number of correct words produced. This test assesses semantic memory and verbal fluency.
- Trail Making Test Part B: This test consists of a page with randomly scattered numbers (1-13) and letters (A-L). The participant is instructed to draw a line connecting the numbers and letters in alternating order (1-A-2-B-3-C, etc.) as quickly as possible. The score is the time taken to complete the task. This test measures cognitive flexibility, visual scanning, and executive control.

## Logical Relationships and Experimental Workflows

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. US patent grant and license agreement - Alterity Therapeutics Limited (ASX:ATH) - Listcorp. [listcorp.com]
- 2. Prana Biotech's new trial of PBT2 in Huntington's disease: the lowdown – HDBuzz [en.hdbuzz.net]
- 3. dcfmodeling.com [dcfmodeling.com]
- 4. alteritytherapeutics.com [alteritytherapeutics.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. proactiveinvestors.com.au [proactiveinvestors.com.au]
- 8. alteritytherapeutics.com [alteritytherapeutics.com]
- 9. Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 15. ovid.com [ovid.com]
- To cite this document: BenchChem. [PBT 1033: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8056800#pbt-1033-discovery-and-development-history>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)